Cas no 2138415-49-1 ((4-bromophenyl)methyl2-(4,4-difluorocyclohexyl)ethylamine)

(4-Bromophenyl)methyl2-(4,4-difluorocyclohexyl)ethylamine is a brominated aromatic amine derivative featuring a difluorinated cyclohexyl moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, combining an electron-withdrawing bromophenyl group with a lipophilic difluorocyclohexyl component. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the bromine substituent offers potential for further functionalization via cross-coupling reactions. Its well-defined molecular architecture makes it a valuable intermediate in the synthesis of bioactive molecules, particularly for targeting CNS disorders or as a scaffold for kinase inhibitors. The compound's purity and stability under standard conditions further support its utility in exploratory drug development.
(4-bromophenyl)methyl2-(4,4-difluorocyclohexyl)ethylamine structure
2138415-49-1 structure
Product name:(4-bromophenyl)methyl2-(4,4-difluorocyclohexyl)ethylamine
CAS No:2138415-49-1
MF:C15H20BrF2N
Molecular Weight:332.226810455322
CID:5611161
PubChem ID:165487025

(4-bromophenyl)methyl2-(4,4-difluorocyclohexyl)ethylamine 化学的及び物理的性質

名前と識別子

    • 2138415-49-1
    • EN300-840491
    • [(4-bromophenyl)methyl][2-(4,4-difluorocyclohexyl)ethyl]amine
    • (4-bromophenyl)methyl2-(4,4-difluorocyclohexyl)ethylamine
    • インチ: 1S/C15H20BrF2N/c16-14-3-1-13(2-4-14)11-19-10-7-12-5-8-15(17,18)9-6-12/h1-4,12,19H,5-11H2
    • InChIKey: OSLHMOPMVWKIQH-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CNCCC1CCC(CC1)(F)F

計算された属性

  • 精确分子量: 331.07472g/mol
  • 同位素质量: 331.07472g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 255
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • XLogP3: 4.5

(4-bromophenyl)methyl2-(4,4-difluorocyclohexyl)ethylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-840491-2.5g
[(4-bromophenyl)methyl][2-(4,4-difluorocyclohexyl)ethyl]amine
2138415-49-1 95%
2.5g
$1650.0 2024-05-21
Enamine
EN300-840491-10.0g
[(4-bromophenyl)methyl][2-(4,4-difluorocyclohexyl)ethyl]amine
2138415-49-1 95%
10.0g
$3622.0 2024-05-21
Enamine
EN300-840491-0.5g
[(4-bromophenyl)methyl][2-(4,4-difluorocyclohexyl)ethyl]amine
2138415-49-1 95%
0.5g
$809.0 2024-05-21
Enamine
EN300-840491-1.0g
[(4-bromophenyl)methyl][2-(4,4-difluorocyclohexyl)ethyl]amine
2138415-49-1 95%
1.0g
$842.0 2024-05-21
Enamine
EN300-840491-5.0g
[(4-bromophenyl)methyl][2-(4,4-difluorocyclohexyl)ethyl]amine
2138415-49-1 95%
5.0g
$2443.0 2024-05-21
Enamine
EN300-840491-0.25g
[(4-bromophenyl)methyl][2-(4,4-difluorocyclohexyl)ethyl]amine
2138415-49-1 95%
0.25g
$774.0 2024-05-21
Enamine
EN300-840491-1g
[(4-bromophenyl)methyl][2-(4,4-difluorocyclohexyl)ethyl]amine
2138415-49-1
1g
$842.0 2023-09-02
Enamine
EN300-840491-0.1g
[(4-bromophenyl)methyl][2-(4,4-difluorocyclohexyl)ethyl]amine
2138415-49-1 95%
0.1g
$741.0 2024-05-21
Enamine
EN300-840491-5g
[(4-bromophenyl)methyl][2-(4,4-difluorocyclohexyl)ethyl]amine
2138415-49-1
5g
$2443.0 2023-09-02
Enamine
EN300-840491-10g
[(4-bromophenyl)methyl][2-(4,4-difluorocyclohexyl)ethyl]amine
2138415-49-1
10g
$3622.0 2023-09-02

(4-bromophenyl)methyl2-(4,4-difluorocyclohexyl)ethylamine 関連文献

(4-bromophenyl)methyl2-(4,4-difluorocyclohexyl)ethylamineに関する追加情報

Comprehensive Overview of (4-bromophenyl)methyl 2-(4,4-difluorocyclohexyl)ethylamine (CAS No. 2138415-49-1)

(4-bromophenyl)methyl 2-(4,4-difluorocyclohexyl)ethylamine is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the 4-bromophenyl and 4,4-difluorocyclohexyl moieties, make it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its role in drug discovery, particularly in targeting G-protein-coupled receptors (GPCRs) and enzyme inhibitors. The CAS No. 2138415-49-1 ensures precise identification in global chemical databases, facilitating collaborative studies.

The compound's 4-bromophenyl group enhances its reactivity in cross-coupling reactions, a hot topic in modern organic chemistry. This property aligns with the growing demand for sustainable synthetic methods and green chemistry initiatives. Meanwhile, the 4,4-difluorocyclohexyl segment contributes to improved metabolic stability, a critical factor in pharmacokinetic optimization. These attributes position (4-bromophenyl)methyl 2-(4,4-difluorocyclohexyl)ethylamine as a promising candidate for central nervous system (CNS) drug development, a field garnering substantial attention in 2024.

Analytical techniques like HPLC, NMR spectroscopy, and mass spectrometry are essential for characterizing this compound. Recent advancements in AI-driven molecular modeling have further accelerated its study, addressing common search queries such as "fluorinated cyclohexyl compounds in drug design" and "bromophenyl derivatives applications." The compound's logP value and hydrogen bond acceptor/donor count make it particularly relevant for discussions on Lipinski's Rule of Five compliance.

In material science, the difluorocyclohexyl unit's conformational rigidity sparks interest for liquid crystal applications. This connects with trending searches about "fluorinated building blocks for OLEDs" and "high-performance electronic materials." The compound's thermal stability (verified by TGA analysis) also meets industrial demands for heat-resistant polymers, answering frequent queries about "thermostable organic compounds."

From a regulatory perspective, proper handling of (4-bromophenyl)methyl 2-(4,4-difluorocyclohexyl)ethylamine requires standard laboratory safety protocols. While not classified as hazardous under major chemical inventories, its bromine substituent warrants discussion about halogenated compound disposal – a frequently searched environmental concern. The scientific community continues exploring its biodegradation pathways through QSAR studies, reflecting the emphasis on eco-friendly chemistry in contemporary research.

Ongoing investigations focus on the compound's potential in PET radiopharmaceuticals, leveraging the bromine atom for isotopic labeling. This application aligns with booming interest in molecular imaging probes and precision medicine. As synthetic methodologies evolve – particularly flow chemistry and photocatalysis – production scalability of CAS No. 2138415-49-1 remains a key discussion point in process chemistry forums and publications.

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